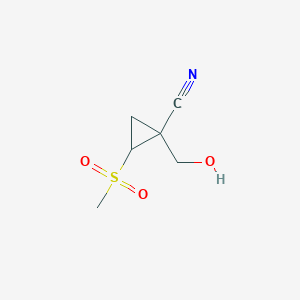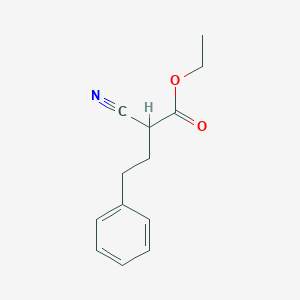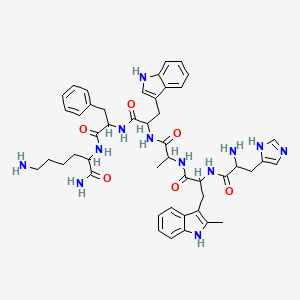
HexarelinAcetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexarelin Acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids used in the synthesis of Hexarelin Acetate include histidine, 2-methyl-tryptophan, alanine, tryptophan, phenylalanine, and lysine .
Industrial Production Methods: In industrial settings, the production of Hexarelin Acetate involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable, powdered form .
Analyse Des Réactions Chimiques
Types of Reactions: Hexarelin Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide’s structure and enhance its stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, often carried out in organic solvents.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of Hexarelin Acetate, each with potentially different biological activities .
Applications De Recherche Scientifique
Hexarelin Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its effects on growth hormone release and its potential role in regulating metabolic processes.
Medicine: Explored for its potential therapeutic applications in conditions such as growth hormone deficiency, muscle wasting, and cardiovascular diseases.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .
Mécanisme D'action
Hexarelin Acetate exerts its effects by mimicking the action of ghrelin, a naturally occurring hormone. It binds to the growth hormone secretagogue receptor (GHSR) located in the brain and peripheral organs such as the heart and digestive tract. This binding activates a signaling pathway that leads to the release of growth hormone from the pituitary gland. Additionally, Hexarelin Acetate inhibits the release of somatostatin, a hormone that suppresses growth hormone production, thereby enhancing overall growth hormone levels .
Comparaison Avec Des Composés Similaires
Hexarelin Acetate is often compared with other growth hormone secretagogues, such as:
GHRP-6: Similar in structure but less potent than Hexarelin Acetate.
Ipamorelin: Known for its selective action on growth hormone release without significantly affecting other hormones.
Pralmorelin (GHRP-2): Another potent growth hormone secretagogue with a slightly different amino acid sequence
Uniqueness: Hexarelin Acetate is unique due to its high potency, stability, and ability to significantly increase growth hormone levels without causing desensitization at the receptor site. Its cardiovascular protective effects and potential neuroprotective properties further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNMGKSNGWLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869906 |
Source


|
| Record name | Histidyl-2-methyltryptophylalanyltryptophylphenylalanyllysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


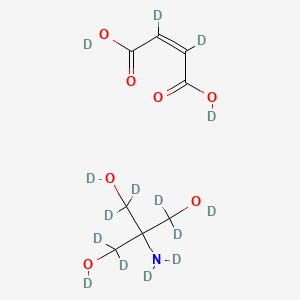
![2-[(2R)-oxiran-2-yl]-1-benzofuran](/img/structure/B12313159.png)

![rac-(1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid, cis](/img/structure/B12313165.png)

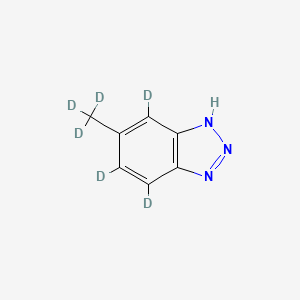

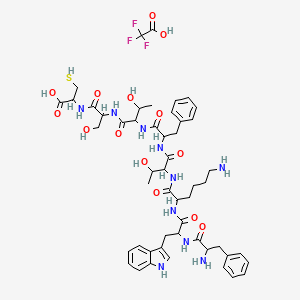

![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
